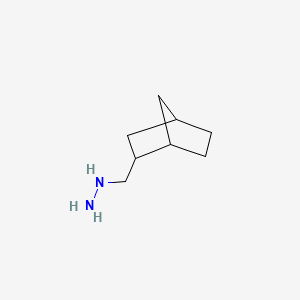
(2-Norbornylmethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Norbornylmethyl)hydrazine is an organic compound with the molecular formula C8H16N2 It is a derivative of hydrazine, featuring a norbornyl group attached to the hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Norbornylmethyl)hydrazine typically involves the reaction of norbornylmethyl halides with hydrazine. One common method is the reaction of 2-norbornylmethyl chloride with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C7H11CH2Cl+N2H4→C7H11CH2NHNH2+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
(2-Norbornylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Simpler amines.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
(2-Norbornylmethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Norbornylmethyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Hydrazine (N2H4): A simple hydrazine compound used in various industrial applications.
Monomethylhydrazine (CH3NHNH2): Used as a rocket propellant and in chemical synthesis.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another rocket propellant with similar properties.
Uniqueness
(2-Norbornylmethyl)hydrazine is unique due to its norbornyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors in chemical reactions and biological systems.
特性
CAS番号 |
16381-84-3 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 g/mol |
IUPAC名 |
2-bicyclo[2.2.1]heptanylmethylhydrazine |
InChI |
InChI=1S/C8H16N2/c9-10-5-8-4-6-1-2-7(8)3-6/h6-8,10H,1-5,9H2 |
InChIキー |
JRQAXCQFHRMUCF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


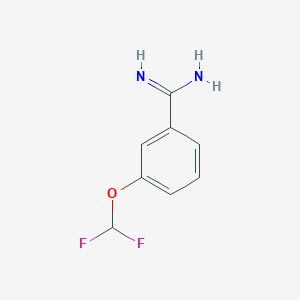
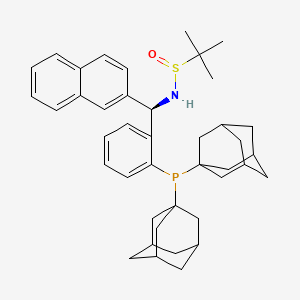

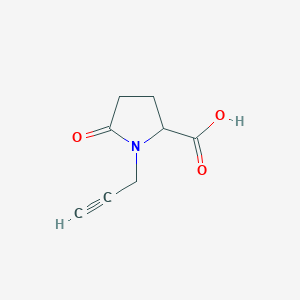
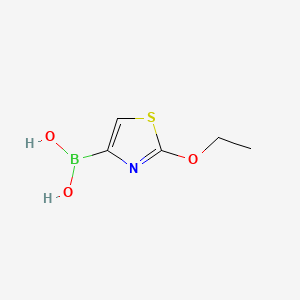
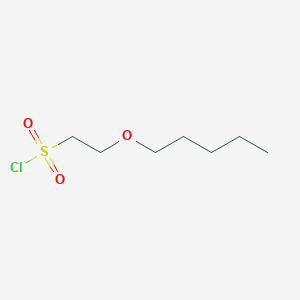
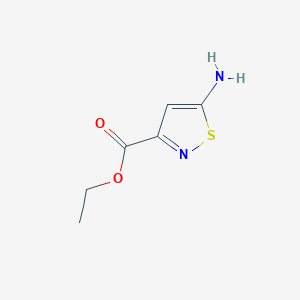
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)

![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)
